molecular formula C20H25N5O5 B2423498 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 332103-46-5

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No. B2423498
CAS RN: 332103-46-5
M. Wt: 415.45
InChI Key: BIIAKLNSAZCVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H25N5O5 and its molecular weight is 415.45. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impacts of Parabens

Parabens, including compounds with hydroxy and methoxy groups similar to the specified chemical, are widely used as preservatives in various products. Research has focused on their occurrence, fate, and behavior in aquatic environments, acknowledging their role as emerging contaminants. Despite wastewater treatments effectively reducing their concentration, parabens persist in low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous environmental introduction through consumer product usage. Studies suggest the need for further exploration of the toxicity of chlorinated by-products of parabens to better understand their health effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical and Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives, structures related to the compound , play a crucial role in medicinal chemistry due to their broad spectrum of pharmacological activities. Recent research efforts have been dedicated to exploring these moieties for their therapeutic potential against various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives also underscore their significance as drug candidates for treating different diseases. This highlights the ongoing interest and potential for novel synthetic modifications to develop more potent drugs (Asif & Imran, 2019).

Neuroprotective Mechanisms and Antioxidant Activity

The neuroprotective mechanisms of certain chemicals, including those structurally related to the specified compound, have been a focus of scientific research. Studies delve into how these compounds interact with neurotrophic signaling pathways, offering potential benefits against neurodegenerative diseases like Alzheimer's and Parkinson's. The modulation of these pathways could lead to the development of more effective therapeutic agents, emphasizing the importance of understanding the neurotrophic effects of these compounds and their underlying signaling pathways (Moosavi, Hosseini, Saso, & Firuzi, 2015).

properties

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O5/c1-13-5-3-4-6-15(13)30-12-14(26)11-25-16-17(23(2)20(28)22-18(16)27)21-19(25)24-7-9-29-10-8-24/h3-6,14,26H,7-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAKLNSAZCVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2N4CCOCC4)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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